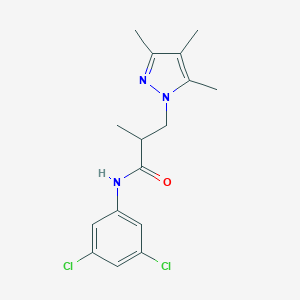
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a piperidine ring through a methanone linkage
作用機序
Target of Action
The primary targets of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect various biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the action of this compound is the potential treatment of various neurological conditions. This is due to its interaction with alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown alpha1-adrenergic affinity, indicating potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Formation of the Piperidine Intermediate: Separately, piperidine is reacted with formaldehyde to form piperidin-1-ylmethanol.
Coupling Reaction: The final step involves the coupling of 4-(4-methoxyphenyl)piperazine with piperidin-1-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone.
Reduction: Formation of (4-(4-methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmaceutical Research: It is used in the study of drug-receptor interactions and the development of receptor agonists and antagonists.
Biological Research: It is used in the study of cellular signaling pathways and the modulation of neurotransmitter systems.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
類似化合物との比較
Similar Compounds
(4-(4-Hydroxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a hydroxyl group instead of a methoxy group.
(4-(4-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a chlorine atom instead of a methoxy group.
(4-(4-Methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets and modulate their activity, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-5-15(6-8-16)18-11-13-20(14-12-18)17(21)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQTYQGBSMUBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














